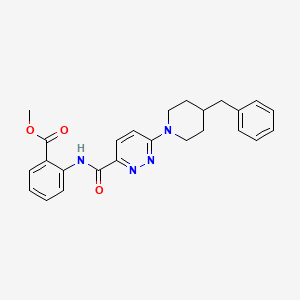
Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate” is a complex organic compound that contains several functional groups, including a benzyl group, a piperidine ring, a pyridazine ring, a carboxamide group, and a benzoate ester . These functional groups suggest that this compound could have a variety of chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridazine ring, followed by the introduction of the piperidine and benzyl groups . The carboxamide and benzoate ester groups could then be added through appropriate coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine and piperidine rings, which are both six-membered rings containing nitrogen atoms . The benzyl group would provide additional structural complexity .Chemical Reactions Analysis
The presence of multiple functional groups in this compound suggests that it could participate in a variety of chemical reactions . For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide and ester groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors
One area of application is in the design and synthesis of acetylcholinesterase (AChE) inhibitors. A study outlined the synthesis and structure-activity relationships of pyridazine analogs, demonstrating their potential as AChE inhibitors. This research highlights the significance of structural modifications to enhance AChE inhibitory activity and selectivity, suggesting potential applications in treating conditions like Alzheimer's disease (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).
Analgesic and Anti-inflammatory Properties
Another study focused on the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, revealing their analgesic and anti-inflammatory activities. This work provides insights into the structure-activity relationship of these compounds, indicating their potential as analgesic and anti-inflammatory agents (Ukrainets, Burian, Hamza, Voloshchuk, Malchenko, Shishkina, Sidorenko, Burian, & Sim, 2019).
Heterocyclic Compound Synthesis
Research into the facile synthesis of novel heterocyclic compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, demonstrates the chemical versatility of methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate derivatives. These compounds have potential applications in pharmaceuticals due to their structural diversity (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).
Antimicrobial Agents
A series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from related precursors, were synthesized and screened for bactericidal and fungicidal activities. This study showcases the application of this compound derivatives as potential antimicrobial agents, with some compounds exhibiting significant activity comparable to reference antibiotics (Al-Omar & Amr, 2010).
Water Oxidation Catalysts
Additionally, the compound's derivatives have been explored as ligands in Ru(II) complexes for water oxidation applications. This research highlights the potential of these complexes in catalyzing the decomposition of water to generate oxygen, offering insights into the development of efficient water oxidation catalysts (Zong & Thummel, 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[[6-(4-benzylpiperidin-1-yl)pyridazine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-32-25(31)20-9-5-6-10-21(20)26-24(30)22-11-12-23(28-27-22)29-15-13-19(14-16-29)17-18-7-3-2-4-8-18/h2-12,19H,13-17H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLYDBHBXUEXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methyl N-(diaminomethylidene)carbamimidothioate;hydrochloride](/img/structure/B2583030.png)
![N-(3,5-dimethylphenyl)-2-(1-oxo-4-(m-tolylthio)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2583032.png)
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2583034.png)

![N-(4-ethylphenyl)-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2583038.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline](/img/structure/B2583039.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2583040.png)
![1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2583041.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2583042.png)
![4-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2583043.png)

